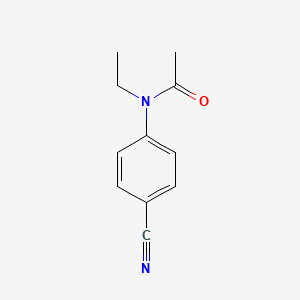

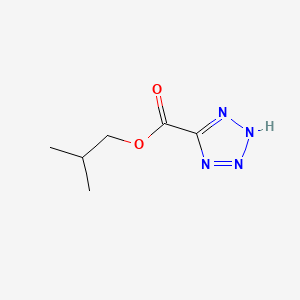

![molecular formula C7H6N4O B588751 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide CAS No. 144675-83-2](/img/structure/B588751.png)

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide” is a derivative of triazolopyridine, a nitrogenous heterocyclic compound . Triazolopyridines are part of the larger family of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridines has been a subject of interest in medicinal chemistry. The most common methods of constructing these heterocyclic ring systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The first reported reaction in which the six-membered ring of a 1,2,3-triazolo[1,5-a]pyridine is opened, by hydride reduction, gives a triazolylbutadiene .Molecular Structure Analysis

The molecular structure of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide is characterized by a triazolopyridine–pyridine nucleus . The structure of triazolopyridines depends on whether a nitrogen atom occupies a position at the ring fusion .Chemical Reactions Analysis

Triazolopyridines have been used as precursors of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .Physical And Chemical Properties Analysis

Triazolopyridines are known for their fluorescent properties . They have been tested as chemosensors for metal ions .科学的研究の応用

Synthesis and Chemical Properties

- A new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine was synthesized, demonstrating the potential for creating novel compounds using 1,2,3-triazolo[1,5-a]pyridine-7-carboxamide as a base structure. This highlights its utility in synthetic organic chemistry (Gladkov et al., 2018).

- 1,2,4-Triazolo[1,5-a]pyridines have been efficiently synthesized from N-(pyridin-2-yl)benzimidamides, showcasing the versatile nature of this compound in creating biologically significant structures (Zheng et al., 2014).

Pharmaceutical and Biological Applications

- Novel 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives were synthesized and demonstrated potent cytotoxic activity against different cancer cells. This indicates the potential use of 1,2,3-triazolo[1,5-a]pyridine-7-carboxamide derivatives in cancer therapy (Huo et al., 2021).

Development of Novel Ligands and Sensors

- 1,2,3-Triazolo[1,5-a]pyridines have been utilized to develop new polynitrogenated ligands, which may have applications as helicating compounds or luminescent sensors (Abarca et al., 2004).

Potential in Chemistry and Material Science

- A variety of [1,2,3]triazolo[1,5-a]pyridines were synthesized, demonstrating their applicability in the creation of novel structures with potential use in material science and chemistry (Jones & Abarca, 2010).

Antimicrobial Properties

- Some derivatives of 1H-1,2,3-triazole-4-carboxamides, including 1,2,3-triazolo[1,5-a]pyridine-7-carboxamide, were found to have potent antibacterial and antifungal effects, suggesting their potential as antimicrobial agents (Pokhodylo et al., 2021).

作用機序

While the specific mechanism of action for [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide is not mentioned in the retrieved papers, triazolopyridines in general have shown a wide range of biological activities. They are readily capable of binding in the biological system with a variety of enzymes and receptors .

将来の方向性

The future directions for [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. There is a growing interest in developing new drugs and materials using these compounds due to their versatile biological activities and unique chemical properties .

特性

IUPAC Name |

triazolo[1,5-a]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7(12)6-3-1-2-5-4-9-10-11(5)6/h1-4H,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNYMAJNLRQKJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NN2C(=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665640 |

Source

|

| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144675-83-2 |

Source

|

| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144675-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

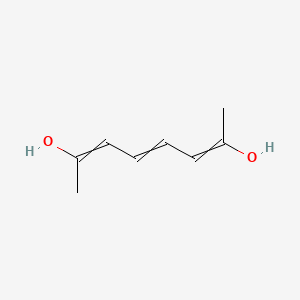

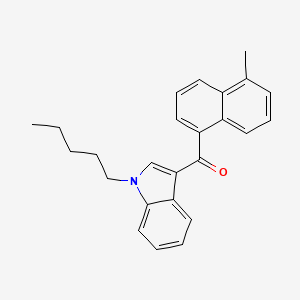

![N-[2-(Trichloroacetyl)phenyl]benzamide](/img/structure/B588668.png)

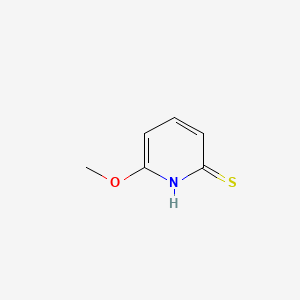

![cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B588671.png)

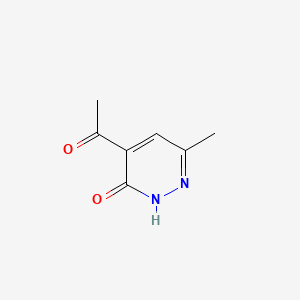

![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)